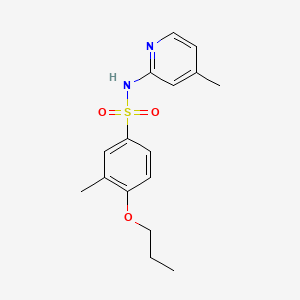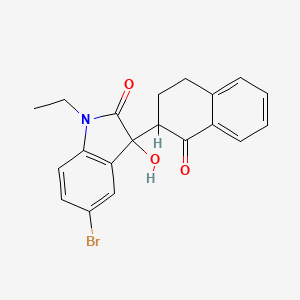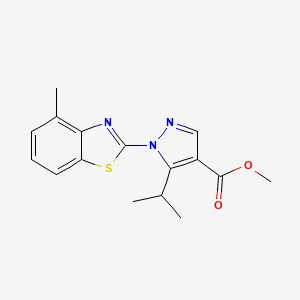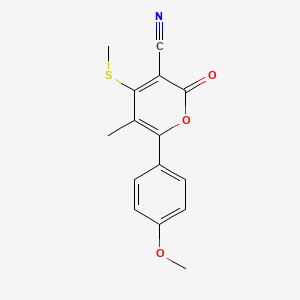![molecular formula C15H15NO6S B15283054 4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15283054.png)
4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzoic acid moiety linked to a sulfonyl group, which is further connected to a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:
Sulfonylation Reaction: The initial step involves the sulfonylation of 2,4-dimethoxyaniline with a suitable sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. This reaction forms the sulfonamide intermediate.
Coupling Reaction: The sulfonamide intermediate is then coupled with 4-aminobenzoic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting the enzyme’s activity. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in the target protein, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}benzoic acid
- 4-{[(2,4-Dimethoxyphenyl)amino]sulfonyl}benzoic acid
- 4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzamide
Uniqueness
4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and binding properties. The presence of both sulfonyl and carboxyl groups provides multiple sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H15NO6S |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
4-[(2,4-dimethoxyphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C15H15NO6S/c1-21-12-7-8-14(13(9-12)22-2)23(19,20)16-11-5-3-10(4-6-11)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
InChI Key |
SPFKLWOCXLPDNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282986.png)
![N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide](/img/structure/B15282987.png)
![1-(4-chloro-1,2,3,5-cyclohexatetraen-1-yl)-N-[1-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282994.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15283018.png)
![Ethyl ({4-amino-5-[{4-amino-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-5-pyrimidinyl}(phenyl)methyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetate](/img/structure/B15283024.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazine](/img/structure/B15283032.png)

![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B15283050.png)

![6-[(2-Chlorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283065.png)
![6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B15283066.png)
